molecular formula C20H15F2N5O2S B12152871 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152871
M. Wt: 427.4 g/mol
InChI Key: TVRFTEPTKZSCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with a primary research focus on its ability to modulate inflammatory signaling pathways. This compound has been identified as a key tool for investigating the SIK-dependent regulation of the CRTC2/3-CREB axis and the subsequent production of anti-inflammatory mediators, such as IL-10, in macrophages [https://pubmed.ncbi.nlm.nih.gov/30413530/]. By blocking SIK activity, this inhibitor promotes the de-repression of transcriptional programs that can suppress classical inflammation, positioning it as a valuable chemical probe for studying innate immunity, macrophage polarization, and potential therapeutic strategies for chronic inflammatory diseases [https://www.nature.com/articles/s41467-018-05739-8]. Its specific action on the SIK pathway also makes it relevant for research in bone metabolism and cancer biology, where SIK isoforms are known to play critical roles in cell differentiation and tumor progression. Researchers utilize this compound to dissect complex kinase-driven signaling networks and to validate SIKs as potential drug targets in various pathological contexts.

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-14-5-6-17(16(22)9-14)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

TVRFTEPTKZSCNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Table 1: Critical Reaction Parameters for Key Steps

StepReagents/CatalystsSolventTemperatureTimeYield
1KOH, α-chloroacetamideEthanol0–5°C6–8h70–75%
2Pd/C, H₂THF40–60°C3–5h65–70%
3Pyridin-3-yl boronic acid, CuIDMF80°C12h60–65%

Key Observations :

  • Alkylation Efficiency : Excess KOH (1.5–2.0 equiv) improves thione reactivity.

  • Catalyst Impact : Palladium carbon (Pd/C) enhances dehalogenation efficiency in hydrogen environments.

  • Coupling Limitations : Pyridin-3-yl boronic acid requires anhydrous DMF to prevent hydrolysis.

Purification and Characterization Techniques

Purification Methods

  • Crystallization : Ethanol or isopropanol recrystallization removes unreacted starting materials.

  • Column Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH₂Cl₂ achieves >95% purity.

  • TLC Monitoring : Rf = 0.45–0.50 (CH₂Cl₂:MeOH = 9:1).

Table 2: Spectroscopic Characterization

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 8.65 (s, 1H, triazole), 7.82 (d, J = 4.5 Hz, pyridine), 6.52 (m, furan)Confirms triazole, pyridine, and furan motifs.
IR (KBr)1665 cm⁻¹ (C=O), 1242 cm⁻¹ (C-S)Validates acetamide and sulfanyl groups.
HRMS m/z 427.4 [M+H]⁺Matches theoretical molecular weight.

Industrial-Scale Production Considerations

  • Scalability : Batch reactions in 50–100 L reactors maintain consistent yields (68–72%).

  • Cost Optimization : Recycling solvents (e.g., THF) reduces production costs by ~20%.

  • Safety Protocols : Strict control of exothermic reactions during alkylation prevents thermal runaway.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Issue : Undesired 3,5-disubstituted triazole isomers form at >80°C.

    • Solution : Maintain temperatures <60°C during cyclization.

  • Solubility Limitations :

    • Issue : Intermediate precipitation in polar solvents reduces reaction efficiency.

    • Solution : Use mixed solvents (e.g., THF:H₂O = 4:1) to enhance solubility.

  • Catalyst Deactivation :

    • Issue : Pd/C loses activity after 3–4 batches due to sulfur poisoning.

    • Solution : Implement fresh catalyst loading for each batch.

Comparative Analysis of Synthetic Approaches

Table 3: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Alkylation-Cyclization High regioselectivity, scalableRequires strict temperature control
Click Chemistry Rapid triazole formation, mild conditionsLow yields with bulky substituents
Cross-Coupling Compatible with diverse boronic acidsCostly catalysts (Pd, Cu)

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole possess potent antimicrobial properties. The presence of the triazole ring in N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential application as an antifungal or antibacterial agent. Studies have shown that triazole compounds can inhibit the growth of fungi and bacteria by interfering with their cellular processes .

Anticancer Properties

Preliminary studies indicate that compounds containing both furan and triazole rings exhibit anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various fungal strains. Results indicated a significant reduction in fungal viability at low micromolar concentrations compared to standard antifungal agents .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in decreased cell proliferation and increased rates of apoptosis .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it might act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Acetamide Substituents

  • Electron-Withdrawing Groups (EWGs) : The 2,4-difluorophenyl group in the target compound enhances anti-exudative and antimicrobial activity compared to electron-donating groups (e.g., ethoxy in ) due to increased electrophilicity and membrane penetration .
  • Halogen Positioning : 2,4-Difluorophenyl shows superior activity to 3-fluorophenyl (as in ), likely due to optimized steric and electronic interactions with target proteins .

Triazole Substituents

  • Heterocyclic Moieties : The furan-2-ylmethyl group in the target compound contributes to higher anti-exudative activity than phenyl or alkyl substituents (e.g., 4-methylphenyl in or ethyl in ). Furan’s oxygen atom may facilitate hydrogen bonding with biological targets .
  • Pyridine Position: Pyridin-3-yl (target compound) vs.

Sulfanyl Bridge

The sulfanyl (-S-) linker improves metabolic stability compared to sulfonyl (-SO₂-) or methylene (-CH₂-) bridges, as seen in derivatives from .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-[2-Chloro-5-(trifluoromethyl)phenyl] Analogue N-(2,4-Difluorophenyl)-4-methylphenyl Analogue
Molecular Weight 427.4 g/mol 484.9 g/mol 433.4 g/mol
XLogP3 2.7 3.9 (estimated) 3.2
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 7 6 6
Topological PSA 111 Ų 105 Ų 101 Ų
  • Polar Surface Area (PSA) : Higher PSA in the target compound (111 Ų) suggests stronger polar interactions, which may correlate with enhanced target binding .

Research Findings and Activity Data

  • Anti-Exudative Activity : In rat models, furan-containing acetamides (e.g., target compound) showed 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Ethyl or methylphenyl analogues exhibited 20–35% inhibition under the same conditions .
  • Antimicrobial Activity : Pyridin-3-yl derivatives demonstrated MIC values of 4–8 µg/mL against S. aureus and E. coli, outperforming pyridin-4-yl variants (MIC: 16–32 µg/mL) .
  • Structural Insights : NMR data (e.g., chemical shifts in regions A and B ) suggest that furan and pyridine substituents stabilize the triazole ring’s conformation, enhancing interactions with biological targets.

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes diverse functional groups, contributing to its notable biological activities. This article explores the compound's antimicrobial, antifungal, and potential antimalarial properties, supported by detailed research findings and case studies.

Molecular Characteristics

Property Value
Molecular FormulaC19H14F2N6O2S
Molecular Weight428.4 g/mol
IUPAC NameThis compound
InChI KeyFNMTYNXVXDFIRD-UHFFFAOYSA-N

The compound's structure features a difluorophenyl group and a triazole ring, which are significant for its interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Derivatives of 1,2,4-triazole have been shown to possess potent antifungal properties against various fungi. For instance:

  • Activity Against Fungi : Studies have demonstrated that compounds with similar structures can inhibit fungal growth effectively. The presence of the triazole moiety is crucial for this activity as it interacts with fungal enzymes involved in cell wall synthesis .

Antimalarial Potential

Emerging data suggest that compounds similar to this compound may also serve as potential antimalarial agents . In vitro studies have explored the action of triazole derivatives against Plasmodium falciparum, the causative agent of malaria:

  • Inhibitory Concentration (IC50) : Some related compounds have shown promising IC50 values in the low micromolar range (e.g., IC50 = 2.24 μM), indicating strong potential for further development .

The mechanism of action involves binding to specific enzymes or receptors within pathogens:

  • Enzyme Inhibition : The compound may inhibit cysteine proteases like falcipain-2 in P. falciparum, disrupting essential metabolic processes within the parasite.
  • Structural Interactions : The diverse functional groups facilitate multiple interactions with target sites on enzymes or receptors, enhancing its biological efficacy .

Study Overview

A recent study focused on synthesizing and evaluating a series of triazole derivatives for their biological activity. Among these derivatives, those structurally similar to this compound were highlighted for their:

  • Antimicrobial Efficacy : Demonstrated broad-spectrum activity against various bacterial strains.
  • Fungal Inhibition : Effective against common fungal pathogens like Candida and Aspergillus species .

Comparative Analysis

A comparative analysis of various triazole derivatives revealed that modifications in substituents significantly impacted their biological activities:

Compound IC50 (μM) Activity Type
N-(2,4-difluorophenyl)-...2.24Antimalarial
5-(pyridin-3-yloxy)-triazol derivative0.005Anticancer
1H-Triazolo[4,5-b]pyrazine derivative0.01Antimicrobial

These findings suggest that structural modifications can enhance or diminish biological activity.

Q & A

Q. What challenges arise in crystallographic studies of this compound?

  • The compound’s flexibility and sulfur atoms complicate phase determination. SHELX software (SHELXD/SHELXE) is recommended for experimental phasing, leveraging high-resolution data (<1.0A˚<1.0 \, \text{Å}) and twin refinement for accurate electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.